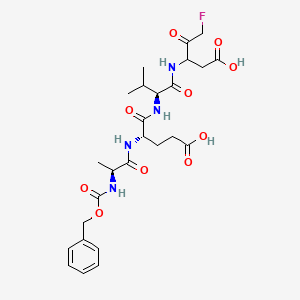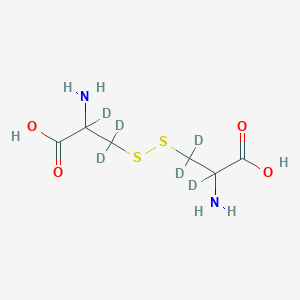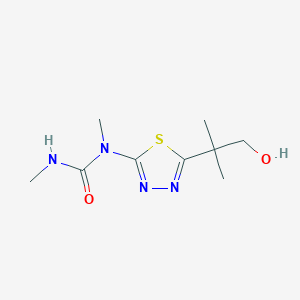![molecular formula C7H6ClN3 B1459340 6-Chloro-3-methyl-1H-pyrazolo[3,4-B]pyridine CAS No. 1256826-72-8](/img/structure/B1459340.png)
6-Chloro-3-methyl-1H-pyrazolo[3,4-B]pyridine
概要
説明
6-Chloro-3-methyl-1H-Pyrazolo[3,4-b]pyridine is a chemical compound with the CAS Number: 1256826-72-8 . It has a molecular weight of 167.6 . The IUPAC name for this compound is 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including 6-Chloro-3-methyl-1H-Pyrazolo[3,4-b]pyridine, has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Chemical Reactions Analysis
The chemical reactions involving 6-Chloro-3-methyl-1H-Pyrazolo[3,4-b]pyridine are diverse and depend on the specific conditions and reactants used .Physical And Chemical Properties Analysis
6-Chloro-3-methyl-1H-Pyrazolo[3,4-b]pyridine is a pale-yellow to yellow-brown solid .科学的研究の応用
Synthesis of Pharmaceutical Compounds
The core structure of 6-Chloro-3-methyl-1H-pyrazolo[3,4-B]pyridine is structurally similar to purine bases, which are fundamental components of DNA and RNA. This similarity makes it a valuable scaffold for the synthesis of pharmaceutical compounds that can interact with biological macromolecules . Researchers utilize this compound to create analogs that have potential as therapeutic agents, particularly in the realm of antiviral, anticancer, and anti-inflammatory drugs.
Development of Agrochemicals
In the agrochemical industry, the pyrazolopyridine structure is explored for its potential use in developing novel pesticides and herbicides. The chloro and methyl groups present in this compound can be modified to enhance the interaction with specific biological targets in pests, leading to the development of more efficient and selective agrochemicals .
Material Science
This compound’s unique electronic and structural properties make it a candidate for developing advanced materials. In material science, it can be used to synthesize organic semiconductors, which are crucial for creating flexible electronic devices. Its ability to form stable and conductive frameworks is particularly valuable in this field .
Catalysis
6-Chloro-3-methyl-1H-pyrazolo[3,4-B]pyridine can act as a ligand in catalytic systems due to its ability to coordinate with various metals. This coordination can lead to the development of catalysts that are used in a variety of chemical reactions, including those that are important for industrial processes .
Molecular Docking Studies
In computational chemistry, molecular docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The structure of 6-Chloro-3-methyl-1H-pyrazolo[3,4-B]pyridine allows it to be used in molecular docking studies to understand and predict interactions with biological targets, which is essential for drug design .
Biological Activity Profiling
Due to its structural resemblance to biologically active compounds, 6-Chloro-3-methyl-1H-pyrazolo[3,4-B]pyridine is used in biological activity profiling. This involves screening the compound against a panel of enzymes, receptors, and other proteins to identify potential biological activities, which is a critical step in the early stages of drug discovery .
Safety and Hazards
将来の方向性
作用機序
Target of Action
It is known that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with biological targets in a similar manner to these bases.
Mode of Action
It is known that compounds of the pyrazolo[3,4-b]pyridine class can interact with their targets in a variety of ways, depending on the specific substituents present at various positions on the molecule .
Biochemical Pathways
Given the structural similarity of pyrazolo[3,4-b]pyridines to purine bases, it is plausible that they may interact with similar biochemical pathways .
Result of Action
It is known that pyrazolo[3,4-b]pyridines can have a variety of biological activities, depending on their specific structure .
特性
IUPAC Name |
6-chloro-3-methyl-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-5-2-3-6(8)9-7(5)11-10-4/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNHCZMUCHGNBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=NC2=NN1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-methyl-1H-pyrazolo[3,4-B]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-ethanone](/img/structure/B1459270.png)



![2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B1459276.png)
![Methyl 3-chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459279.png)
